
3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol: is a fluorinated aromatic compound that belongs to the class of pyridines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields. This compound is characterized by a pyridine ring substituted with fluorine and a hydroxymethyl group, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process. Additionally, continuous flow reactors and other modern techniques may be employed to scale up the production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic applications. This compound may be investigated for its pharmacological properties and potential use in drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a ligand in catalytic processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol involves its interaction with molecular targets through its fluorine atoms and hydroxymethyl group. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to specific targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoro-2-(3-fluorophenyl)pyridine: A compound with a similar structure but different fluorine substitution.
Uniqueness: 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H9F2NO |
|---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
[3-fluoro-2-(4-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-10-3-1-8(2-4-10)12-11(14)9(7-16)5-6-15-12/h1-6,16H,7H2 |
InChI Key |
NDWZEAUNWCSTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2F)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


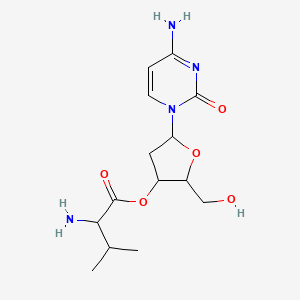

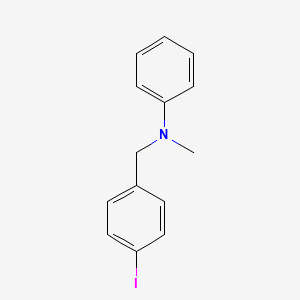

![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)

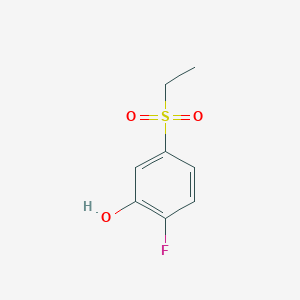
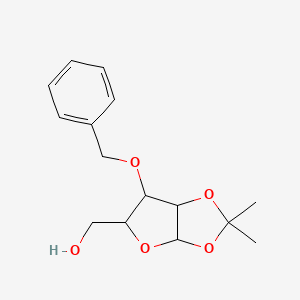
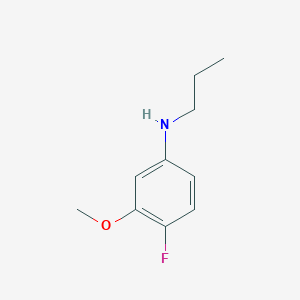
![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

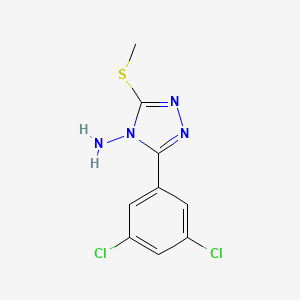
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
